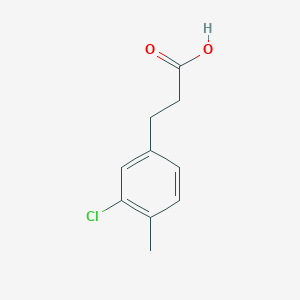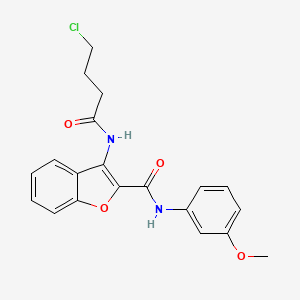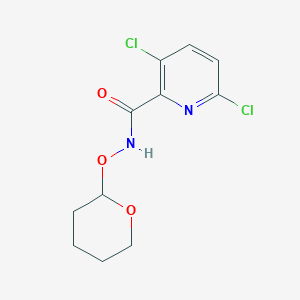
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide, also known as DOX, is a chemical compound that has been widely used in scientific research studies. DOX is a pyridine carboxamide compound that has been synthesized through various methods, including the reaction of 2,6-dichloronicotinic acid with 2-hydroxyethyl oxan-2-yl ether.
作用機序
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide inhibits PARP by binding to its catalytic domain, which prevents the enzyme from repairing damaged DNA. This leads to the accumulation of DNA damage, which triggers cell death through apoptosis or necrosis. 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide has also been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which play critical roles in inflammation and immune response.
Biochemical and Physiological Effects:
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide has been shown to induce DNA damage and cell death in various cell types, including cancer cells and immune cells. 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide has also been shown to modulate the expression of various genes involved in DNA repair, cell cycle regulation, and apoptosis. In addition, 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide has been shown to modulate the activity of various enzymes, including PARP, caspases, and kinases.
実験室実験の利点と制限
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide has several advantages as a tool compound for scientific research studies. 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide is a potent and selective inhibitor of PARP, which allows for the specific modulation of PARP activity in cells. 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide has some limitations in lab experiments. 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide can be toxic to cells at high concentrations, which can lead to non-specific effects. In addition, 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide can be difficult to dissolve in aqueous solutions, which can limit its use in certain assays.
将来の方向性
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide has several potential future directions for scientific research studies. One potential direction is the development of more potent and selective PARP inhibitors based on the structure of 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide. Another potential direction is the use of 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide as a tool compound to study the role of PARP in various biological processes, including DNA damage response, cell death, and inflammation. Finally, 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide could be used in combination with other drugs to enhance the efficacy of cancer treatment.
合成法
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide can be synthesized through various methods, including the reaction of 2,6-dichloronicotinic acid with 2-hydroxyethyl oxan-2-yl ether. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide in high yield and purity.
科学的研究の応用
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide has been widely used in scientific research studies due to its unique chemical properties. 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. PARP inhibitors such as 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide have been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. 3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide has also been used as a tool compound to study the role of PARP in various biological processes, including DNA damage response, cell death, and inflammation.
特性
IUPAC Name |
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3/c12-7-4-5-8(13)14-10(7)11(16)15-18-9-3-1-2-6-17-9/h4-5,9H,1-3,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAIPVSPFCHCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)ONC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-(oxan-2-yloxy)pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

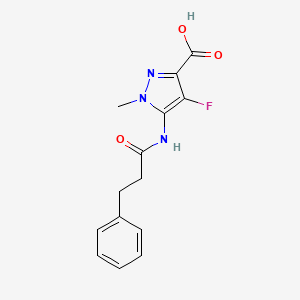
![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-5-methoxypentanamide](/img/structure/B2746949.png)


![4-[(4-Methylpyrazol-1-yl)methyl]-1-prop-2-ynylpiperidine](/img/structure/B2746955.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2746956.png)
![5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2746959.png)

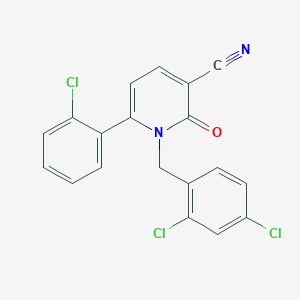
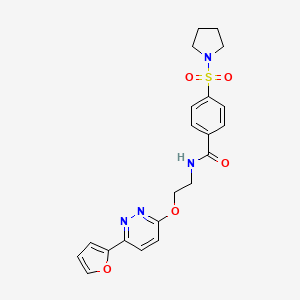
![4-Bromobenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2746965.png)
![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2746966.png)
